2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid

Catalog No.
S14348649
CAS No.
57226-04-7
M.F
C14H10Cl2O3
M. Wt
297.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid

CAS Number

57226-04-7

Product Name

2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid

IUPAC Name

2-(4-chlorophenoxy)-2-(4-chlorophenyl)acetic acid

Molecular Formula

C14H10Cl2O3

Molecular Weight

297.1 g/mol

InChI

InChI=1S/C14H10Cl2O3/c15-10-3-1-9(2-4-10)13(14(17)18)19-12-7-5-11(16)6-8-12/h1-8,13H,(H,17,18)

InChI Key

WLCNOYUMWOYEAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)OC2=CC=C(C=C2)Cl)Cl

2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid (CAS 57226-04-7) is a highly specialized, bis-halogenated diaryl acetic acid that serves as a structurally rigid, lipophilic building block in medicinal and agrochemical synthesis. Unlike simpler dialkyl-substituted fibrates, this compound features a bulky alpha-(4-chlorophenyl) group that significantly elevates its thermal stability, crystalline density, and baseline lipophilicity [1]. For procurement professionals and process chemists, its dual para-chloro substitution provides predictable electronic deactivation during aggressive electrophilic functionalization, while offering specific handles for late-stage transition-metal-catalyzed cross-coupling, making it a premium precursor for complex library generation.

Attempting to substitute 2-(4-chlorophenoxy)-2-(4-chlorophenyl)acetic acid with more common analogs, such as clofibric acid or the des-chloro 2-(4-chlorophenoxy)-2-phenylacetic acid, fundamentally compromises both downstream processability and application performance [1]. In medicinal chemistry, the absence of the alpha-(4-chlorophenyl) group eliminates crucial pi-stacking interactions required for high-affinity binding in specific hydrophobic receptor clefts. In process chemistry, substituting with an unsubstituted phenyl analog removes the symmetrical electronic deactivation provided by the para-chloro groups, leading to poor regiocontrol and increased formation of unwanted poly-substituted byproducts during aggressive electrophilic aromatic substitution workflows.

Enhanced Thermal Stability and Crystallization Efficiency in Process Scale-Up

The introduction of the alpha-(4-chlorophenyl) moiety significantly increases the crystalline lattice energy compared to aliphatic-substituted analogs. In standard cooling crystallization workflows, 2-(4-chlorophenoxy)-2-(4-chlorophenyl)acetic acid demonstrates superior thermal onset stability and a higher first-pass recovery yield, minimizing product loss in the mother liquor [1].

Evidence DimensionFirst-pass crystallization yield and melting onset
Target Compound Data>85% yield, T_onset > 145 °C
Comparator Or BaselineClofibric acid (65% yield, T_onset ~ 118 °C)
Quantified Difference~20% higher absolute recovery yield and >25 °C increase in thermal stability
ConditionsCooling crystallization from 70:30 EtOH/H2O at 5 °C

Higher first-pass crystallization yields directly reduce solvent recycling costs and improve throughput in bulk intermediate manufacturing.

Optimized Lipophilicity for Formulation and Membrane Permeability Models

The dual para-chloro diaryl substitution drives a substantial increase in lipophilicity compared to mono-aryl or des-chloro analogs. This elevated LogP is critical when formulating lipid-based nanocarriers or when utilizing the compound as a highly lipophilic reference standard in artificial membrane permeability assays [1].

Evidence DimensionOctanol-water partition coefficient (cLogP)
Target Compound DatacLogP ~ 4.8
Comparator Or Baseline2-(4-chlorophenoxy)-2-phenylacetic acid (cLogP ~ 4.1)
Quantified Difference0.7 log unit increase in baseline lipophilicity
ConditionsStandard computational and experimental octanol/water partitioning at pH 2.0 (unionized form)

The precise lipophilicity profile is essential for buyers engineering lipid-soluble prodrugs or calibrating high-throughput permeability assays.

Dual Para-Chloro Handles for Advanced Cross-Coupling Derivatization

Unlike halofenate free acid (which contains a 3-trifluoromethyl group), 2-(4-chlorophenoxy)-2-(4-chlorophenyl)acetic acid provides two distinct para-chloro sites. Under optimized Buchwald-Hartwig amination conditions using specialized palladium catalysts, these handles allow for bis-amination or sequential functionalization, offering a synthetic versatility that fluorinated analogs cannot match [1].

Evidence DimensionCatalytic amination conversion rate
Target Compound Data>85% conversion to bis-aminated products
Comparator Or BaselineHalofenate free acid (0% conversion at the CF3-substituted ring)
Quantified DifferenceComplete enablement of bis-functionalization vs. mono-functionalization only
ConditionsPd2(dba)3, BrettPhos, primary amine, NaOtBu, Toluene, 100 °C, 12h

Procuring the bis-chloro analog unlocks divergent synthetic pathways for library generation that are impossible with CF3-substituted comparators.

Structural Rigidity for Selective Receptor Pocket Engagement

In the evaluation of specific target receptors, the steric bulk of the alpha-aryl group is a major determinant of binding affinity. The 4-chlorophenyl moiety provides optimal pi-stacking and hydrophobic interactions within the receptor's binding cleft, establishing it as a superior high-affinity reference standard compared to the sterically smaller clofibric acid [1].

Evidence DimensionRelative hydrophobic cleft occupancy (in silico / SAR models)
Target Compound DataHigh occupancy (diaryl pi-stacking enabled)
Comparator Or BaselineClofibric acid (Low occupancy, dialkyl substitution lacks pi-interactions)
Quantified Difference~10-100x predicted increase in binding affinity for specific target pockets
ConditionsSAR baseline comparison for alpha-substituted phenoxyacetic acids

For medicinal chemistry procurement, this compound serves as an indispensable positive control for evaluating bulky, lipophilic receptor-binding interactions.

Reference Standard in SAR Studies for Lipophilic Modulators

Due to its structural similarity to halofenate and its dual-aryl geometry, 2-(4-chlorophenoxy)-2-(4-chlorophenyl)acetic acid is the ideal baseline compound for evaluating the effects of alpha-aryl substitution on receptor binding and selectivity in medicinal chemistry programs [1].

Intermediate for Highly Lipophilic Agrochemical Formulations

The elevated LogP and thermal stability demonstrated in its physicochemical profile make it a preferred precursor for synthesizing soil-persistent or cuticle-penetrating agrochemical active ingredients, where high lipophilicity is required for efficacy [1].

Scaffold for Divergent Cross-Coupling Libraries

The presence of two para-chloro groups allows synthetic chemists to utilize this molecule as a core scaffold to generate diverse, bis-functionalized libraries via palladium-catalyzed cross-coupling, enabling rapid exploration of chemical space [1].

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

296.0006996 g/mol

Monoisotopic Mass

296.0006996 g/mol

Heavy Atom Count

19

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